molecular formula C17H33BrO2 B1597004 Methyl 16-bromohexadecanoate CAS No. 26825-89-8

Methyl 16-bromohexadecanoate

Cat. No. B1597004
CAS RN: 26825-89-8
M. Wt: 349.3 g/mol
InChI Key: ZYTQDEJMRYPSHE-UHFFFAOYSA-N
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Description

Methyl 16-bromohexadecanoate (MBH) is a brominated fatty acid ester that is used in a variety of scientific research applications. It is a colorless solid with a molecular weight of 349.35 g/mol and a melting point of 61-63°C. MBH is a derivative of the fatty acid hexadecanoic acid and is often used in biochemical and physiological studies due to its ability to act as a substrate for lipases and phospholipases. In addition, MBH is often used in the synthesis of other compounds, such as fatty acid derivatives.

properties

IUPAC Name

methyl 16-bromohexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33BrO2/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYTQDEJMRYPSHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371628
Record name Methyl 16-bromohexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 16-bromohexadecanoate

CAS RN

26825-89-8
Record name Methyl 16-bromohexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 16-bromohexadecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

16-Bromo-hexadecanoic acid (6.0 g) was dissolved in MeOH (35 mL), toluene (100 mL) and trimethylorthoformate (20 mL), then Amberlyst 15 from Fluka (1.4 g) was added. The mixture was stirred at 55° C. for 16 h. The mixture was evaporated to dryness and dried under vacuum for 16 h to yield 7.7 g. The residue was suspended in MeOH (ca. 50 mL) and stirred for ca ½ h. The amberlyst 15 was filtered off after stirring with DCM (30 mL) for ½ h. The filtrate was concentrated to remove the DCM, and the clear solution was cooled and more MeOH (ca 20 mL, total ca 40 mL) was added. The flask was cooled and more crystals precipitated and after stirring for 30 min, the crystals were filtered off and washed with cold MeOH. The white crystals were dried under vacuum to yield 5.61 g.
Quantity
6 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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